beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside
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Overview
Description
Preparation Methods
Lactosyl fructoside can be synthesized through enzymatic methods. One common method involves the use of levansucrase, an enzyme that catalyzes the transfer of fructosyl units from sucrose to lactose, forming lactosyl fructoside . The reaction conditions typically include an aqueous solution of sucrose and lactose, with the enzyme added to facilitate the reaction. The reaction is carried out at a controlled temperature and pH to optimize enzyme activity and yield .
Chemical Reactions Analysis
Lactosyl fructoside undergoes various chemical reactions, including hydrolysis and enzymatic degradation. In the presence of specific enzymes such as β-galactosidase and fructosidase, lactosyl fructoside can be hydrolyzed into its constituent monosaccharides: glucose, galactose, and fructose . These reactions are typically carried out under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the sugar molecules .
Scientific Research Applications
Lactosyl fructoside has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for high-performance liquid chromatography (HPLC) analysis . In biology, lactosyl fructoside is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria . Industrially, lactosyl fructoside is used in the production of low-calorie sweeteners and as an ingredient in various food products .
Mechanism of Action
The mechanism of action of lactosyl fructoside primarily involves its fermentation by intestinal microbiota. Once ingested, lactosyl fructoside reaches the colon intact, where it is selectively fermented by beneficial bacteria such as bifidobacteria and lactobacilli . This fermentation process produces short-chain fatty acids and lactic acid, which lower the pH of the colon and inhibit the growth of pathogenic bacteria . Additionally, the production of these organic acids promotes the absorption of minerals and supports overall gut health .
Comparison with Similar Compounds
Lactosyl fructoside is similar to other prebiotic oligosaccharides such as lactulose, fructooligosaccharides, and galactooligosaccharides. it is unique in its specific composition and the types of bacteria it promotes . For example, lactulose is a disaccharide composed of galactose and fructose, while lactosyl fructoside is a trisaccharide that includes glucose . Fructooligosaccharides and galactooligosaccharides are also prebiotics but differ in their monosaccharide composition and the specific bacterial strains they support .
Similar Compounds
Lactulose: A disaccharide composed of galactose and fructose.
Fructooligosaccharides: Oligosaccharides composed of fructose units.
Galactooligosaccharides: Oligosaccharides composed of galactose units.
Lactosyl fructoside stands out due to its unique combination of glucose, galactose, and fructose, which provides distinct prebiotic benefits .
Properties
IUPAC Name |
2-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 - 124 °C |
Source
|
Record name | beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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